tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane

Catalog No.
S13090872
CAS No.
648428-53-9
M.F
C16H30OSi2
M. Wt
294.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]me...

CAS Number

648428-53-9

Product Name

tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane

IUPAC Name

tert-butyl-dimethyl-[phenyl(trimethylsilyloxy)methyl]silane

Molecular Formula

C16H30OSi2

Molecular Weight

294.58 g/mol

InChI

InChI=1S/C16H30OSi2/c1-16(2,3)19(7,8)15(17-18(4,5)6)14-12-10-9-11-13-14/h9-13,15H,1-8H3

InChI Key

QNPHZXUYJCRGDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)C(C1=CC=CC=C1)O[Si](C)(C)C

tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane is a silane compound characterized by its complex structure, which includes a tert-butyl group, dimethyl groups, and a phenyl group that is further substituted with a trimethylsilyl ether. This compound is part of a broader category of organosilicon compounds, which are known for their unique chemical properties and versatility in various applications. The presence of the trimethylsilyl group enhances the compound's stability and solubility, making it useful in organic synthesis and as a protective group in

The reactivity of tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane can be attributed to its functional groups. It can undergo various chemical transformations typical of silane compounds, including:

  • Silylation Reactions: The compound can act as a silylating agent to convert alcohols into silyl ethers, enhancing their volatility for analytical techniques like gas chromatography.
  • Deprotection Reactions: The trimethylsilyl group can be removed under mild acidic or basic conditions, regenerating the original alcohol or phenolic compound.
  • Nucleophilic Substitution: The presence of the phenyl group allows for electrophilic aromatic substitution reactions, where the aromatic ring can be functionalized further.

While specific biological activities of tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane are not extensively documented, compounds containing silane groups have been studied for their potential antimicrobial and antifungal properties. The trimethylsilyl group often enhances the bioavailability of compounds by improving their solubility in organic solvents.

The synthesis of tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane typically involves several steps:

  • Formation of the Trimethylsilyl Ether: This can be achieved by reacting a phenolic compound with trimethylsilyl chloride in the presence of a base such as imidazole or triethylamine.
  • Introduction of the tert-Butyl Group: This step may involve protecting a hydroxyl group on the phenolic compound with tert-butyldimethylsilyl chloride.
  • Final Assembly: The final product is obtained through coupling reactions that combine the various functional groups.

These methods are well-documented in organic chemistry literature, particularly concerning protective group strategies in synthetic pathways .

tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane finds applications in:

  • Organic Synthesis: As a protective group for alcohols and phenols during multi-step syntheses.
  • Analytical Chemistry: Enhancing the volatility and detectability of compounds during gas chromatography and mass spectrometry.
  • Materials Science: Potential use in creating silicone-based materials due to its silane functionality.

Interaction studies involving tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane focus on its behavior in various chemical environments. These studies often examine:

  • Reactivity with Nucleophiles: Understanding how this compound interacts with nucleophiles can provide insights into its utility as a silylation agent.
  • Stability Under Different Conditions: Evaluating how environmental factors such as pH and temperature affect its stability and reactivity.

Several compounds share structural similarities with tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane. Here is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
tert-Butyldimethylsilyl chlorideR-Si(CH₃)₂ClCommon silylation reagent; lacks aromatic character
Trimethylsilyl ether derivativesR-O-Si(CH₃)₃More volatile but less stable than tert-butyl variants
Phenyl(trimethyl)silanePh-Si(CH₃)₃Lacks bulky tert-butyl group; less sterically hindered

The unique combination of a bulky tert-butyl group with a phenolic structure and trimethylsilyl ether functionality distinguishes tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane from other silanes, offering enhanced stability and reactivity profiles suitable for specific synthetic applications.

Hydrogen Bond Acceptor Count

1

Exact Mass

294.18351865 g/mol

Monoisotopic Mass

294.18351865 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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